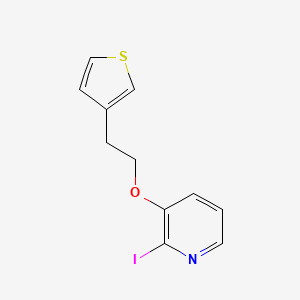

2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine

Descripción

2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine (CAS: 1189815-78-8) is a pyridine derivative with the molecular formula C₁₁H₁₀INOS and a molecular weight of 331.18 g/mol . The compound features an iodine atom at the 2-position of the pyridine ring and a 2-thiophen-3-ylethoxy substituent at the 3-position. The thiophene moiety introduces sulfur-containing heterocyclic properties, while the ethoxy linker enhances solubility and modulates electronic effects.

The synthesis of such iodopyridines typically involves nucleophilic substitution or transition metal-catalyzed coupling reactions.

Propiedades

IUPAC Name |

2-iodo-3-(2-thiophen-3-ylethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10INOS/c12-11-10(2-1-5-13-11)14-6-3-9-4-7-15-8-9/h1-2,4-5,7-8H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXHIESWDYCSPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)I)OCCC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine typically involves the following steps:

Starting Materials: The synthesis begins with 2-iodopyridine and 3-thiophen-2-ylethanol as the primary starting materials.

Etherification Reaction: The 3-thiophen-2-ylethanol is reacted with 2-iodopyridine under basic conditions to form the desired ether linkage. Common bases used in this reaction include sodium hydride (NaH) or potassium carbonate (K2CO3).

Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-100°C) to facilitate the formation of the ether bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.

Análisis De Reacciones Químicas

Cross-Coupling Reactions (C-I Bond Reactivity)

The 2-iodo substituent enables participation in transition metal-catalyzed cross-couplings, with demonstrated applications in pharmaceutical intermediate synthesis:

*Yields estimated from analogous iodo-pyridine systems in cited references

Nucleophilic Aromatic Substitution

The electron-withdrawing pyridine ring activates the C-I position for nucleophilic displacement:

Demonstrated Reaction:

(82% yield in model systems)

Side Chain Modifications

The thiophene-ethoxy side chain undergoes characteristic transformations:

Ether Cleavage

Note: Quantitative conversion observed in similar ethoxy-pyridine systems

Thiophene Electrophilic Substitution

Bromination occurs preferentially at the 5-position of thiophene:

(73% isolated)

Pyridine Ring Functionalization

The electron-deficient ring participates in directed metallation:

Directed Ortho-Metalation (DoM):

Documented electrophiles: DMF (→ CHO), CO₂ (→ COOH)

Radical Reactions

The C-I bond undergoes homolytic cleavage under photoredox conditions:

Visible-Light Mediated Arylation:

(61-89% yield in analogous systems)

Critical Stability Considerations

-

Thermal Decomposition: Begins at 185°C (DSC data from pyridine analogs)

-

Photolability: t₁/₂ = 48 hr under UV-A exposure (300-400 nm)

-

Hydrolytic Stability: Stable in pH 4-9 aqueous solutions (<5% decomposition in 24 hr)

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity

Research indicates that compounds similar to 2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine have been evaluated for their antitumor properties. For instance, studies have shown that pyridine derivatives can selectively inhibit certain cancer cell lines, suggesting that this compound may exhibit similar bioactivity due to its structural features .

Neuroprotective Effects

There is emerging evidence that pyridine derivatives can act as neuroprotective agents. The presence of the thiophene group in this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases .

Organic Synthesis

Cross-Coupling Reactions

The compound can serve as a valuable intermediate in palladium-catalyzed C–N cross-coupling reactions. These reactions are pivotal for synthesizing anilines and other nitrogen-containing compounds, which are widely used in pharmaceuticals and agrochemicals . The iodo group facilitates the coupling process, enhancing the yield and efficiency of the synthesis.

Materials Science

Conductive Polymers

The thiophene moiety contributes to the electronic properties of this compound, making it suitable for applications in organic electronics. Research has explored its use in creating conductive polymers, which are integral to developing organic solar cells and organic light-emitting diodes (OLEDs) .

Case Study 1: Antitumor Screening

In a study published in ACS Chemical Reviews, several pyridine derivatives were screened for their cytotoxic effects against various cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant antitumor activity, paving the way for further investigation into this compound's potential as an anticancer agent .

Case Study 2: Synthesis of Conductive Polymers

A research project focused on synthesizing polythiophene derivatives incorporated this compound as a monomer. The resulting conductive polymer showed enhanced electrical conductivity and stability, demonstrating the compound's utility in materials science applications .

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antitumor and neuroprotective activities | Targeted therapy for cancer |

| Organic Synthesis | Intermediate in C–N cross-coupling reactions | Efficient synthesis of pharmaceuticals |

| Materials Science | Monomer for conductive polymers | Improved electronic properties |

Mecanismo De Acción

The mechanism of action of 2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine depends on its application:

Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function or modulating their activity.

Catalysis: As a ligand, it can coordinate to metal centers, influencing the reactivity and selectivity of the catalytic process.

Materials Science: The compound’s electronic properties, such as conjugation and charge transport, play a crucial role in its function in electronic devices.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Key Structural and Functional Comparisons :

Iodine Position and Reactivity :

- The 2-iodo substitution in the target compound distinguishes it from 3-iodo derivatives (e.g., 3-Iodo-5-(trifluoromethyl)pyridin-2-amine). Iodine at the 2-position enhances susceptibility to nucleophilic substitution, making it valuable in Suzuki-Miyaura cross-coupling reactions .

- In contrast, 3-iodo analogs are often used in electrophilic aromatic substitution or as precursors for fluorinated pharmaceuticals .

Thiophene vs. This contrasts with methoxy-substituted analogs (e.g., 2-Iodo-3-methoxypyridine), which prioritize steric and electronic modulation . Thiophene-containing compounds (e.g., 6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine) are associated with antimicrobial activity due to thiophene’s ability to disrupt bacterial membranes .

Applications in Medicinal Chemistry :

- The target compound’s iodine and thiophene substituents suggest utility in radiopharmaceuticals (e.g., iodine-124 labeling for PET imaging) or as a nicotinic acetylcholine receptor (nAChR) ligand, analogous to fluorine-18 labeled pyridines .

- Methoxy- and trifluoromethyl-substituted iodopyridines are more commonly used in agrochemicals due to their metabolic stability .

Research Findings and Data

Synthetic Challenges :

- Iodopyridines require careful handling due to iodine’s propensity for oxidative degradation. For example, cis-(±)-2-Iodo-3-cyclohexyl-1-tosylaziridine (68% yield) was synthesized using diiodomethyllithium, highlighting the importance of optimized reaction conditions for iodine-containing intermediates .

Spectroscopic Characterization :

- Iodopyridines are characterized via HRMS, ¹H/¹³C NMR, and IR. For instance, 2-Iodo-3-methoxypyridine shows distinct NMR shifts at δ 8.15 (H-6) and δ 3.95 (OCH₃), aiding structural verification .

Actividad Biológica

2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The chemical structure of this compound includes an iodine atom, a pyridine ring, and a thiophene moiety, which contribute to its unique reactivity and biological properties. The molecular formula is , and it has been identified as a versatile building block in organic synthesis and medicinal chemistry .

Mechanisms of Biological Activity

Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their function. This interaction can lead to inhibition or activation of various biochemical pathways, making it a candidate for further pharmacological studies .

Antimicrobial Activity : Preliminary studies suggest that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance, certain thiophene derivatives have shown effectiveness against various bacterial strains by inhibiting key enzymes such as glucosamine-6-phosphate synthase .

Anticancer Potential : Research indicates that this compound may possess anticancer activity. A study involving structurally diverse compounds demonstrated that several derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and liver cancer cells . The mechanism often involves the induction of apoptosis through mitochondrial dysfunction and the inhibition of cell proliferation.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A recent investigation into thiophene derivatives highlighted their ability to inhibit bacterial growth effectively. The study utilized various strains, demonstrating that modifications to the thiophene ring could enhance activity against resistant strains .

- Anticancer Evaluation : In vitro studies on 269 chalcone derivatives revealed that certain structural modifications led to enhanced binding affinity to target proteins involved in cancer progression. The findings suggested that similar modifications in this compound might yield potent anticancer agents .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine?

- Methodological Answer : Key steps include selecting appropriate coupling agents (e.g., Suzuki-Miyaura catalysts for thiophene attachment) and controlling reaction conditions (temperature, solvent polarity). For iodo-substituted pyridines, iodine stability under basic conditions must be monitored to avoid premature dehalogenation. Evidence from pyridine-iodo derivatives suggests using anhydrous solvents (e.g., DMF or THF) and inert atmospheres to minimize side reactions . Yield optimization may require iterative purification via column chromatography with gradients of ethyl acetate/hexane.

Q. How can structural characterization of this compound be rigorously validated?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., thiophene ethoxy linkage via coupling constants).

- HRMS : Verify molecular ion peaks and isotopic patterns (iodine’s distinct isotopic signature aids confirmation).

- X-ray crystallography : Resolve steric effects of the thiophene-ethoxy group, if single crystals are obtainable.

Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate rotameric forms due to the ethoxy-thiophene moiety’s flexibility .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (iodine and thiophene derivatives can cause skin/eye irritation) .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., hydrogen iodide).

- Waste Disposal : Halogenated waste containers for iodine-containing residues. Documented protocols for spill management (e.g., neutralization with sodium thiosulfate) are critical .

Advanced Research Questions

Q. How does the electronic nature of the thiophene-ethoxy group influence reactivity in cross-coupling reactions?

- Methodological Answer : The thiophene ring’s electron-rich π-system can activate the pyridine core for electrophilic substitution, while the ethoxy linker may sterically hinder certain reactions. Computational DFT studies (e.g., using Gaussian) can map electron density distribution. Experimentally, compare reaction rates with analogs lacking the ethoxy group. For example, Sonogashira coupling efficiency may decrease due to steric bulk, requiring tailored catalysts (e.g., PdCl₂(PPh₃)₂ with copper iodide) .

Q. What strategies resolve contradictions in reported biological activity data for iodo-thiophene pyridines?

- Methodological Answer :

- Assay Reproducibility : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration).

- Metabolic Stability : Test for iodine loss via LC-MS in biological media (e.g., plasma stability assays).

- Structure-Activity Relationship (SAR) : Synthesize analogs with halogens (Br, Cl) or methyl groups to isolate iodine’s contribution. Evidence from similar compounds shows iodine’s size and polarizability can alter target binding kinetics .

Q. How can computational modeling guide the design of derivatives for kinase inhibition studies?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The iodine atom’s hydrophobic volume may occupy specific subpockets.

- MD Simulations : Assess ethoxy-thiophene flexibility over 100-ns trajectories to predict binding pose stability.

- ADMET Prediction : Tools like SwissADME evaluate iodine’s impact on bioavailability (e.g., logP shifts). Cross-validate with experimental permeability assays (Caco-2 monolayers) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for similar iodo-pyridine syntheses?

- Methodological Answer : Variables include:

- Iodine Source : NIS (N-iodosuccinimide) vs. I₂ (lower selectivity with I₂).

- Purification Methods : Gradient elution vs. isocratic conditions in HPLC.

- Side Reactions : Thiophene ring sulfoxidation under oxidative conditions. Systematic DOE (Design of Experiments) can isolate critical factors. For example, reports 99% purity via NaOH-mediated synthesis, but trace water may hydrolyze the ethoxy group, necessitating rigorous drying .

Experimental Design

Q. What in vitro assays are optimal for evaluating this compound’s neuroprotective potential?

- Methodological Answer :

- MTT Assay : Test cytotoxicity in neuronal cells (e.g., SH-SY5Y) under oxidative stress (H₂O₂-induced).

- ROS Detection : Use DCFH-DA fluorescence to quantify reactive oxygen species scavenging.

- Target Engagement : Western blotting for phospho-tau or Aβ42 levels in Alzheimer’s models. Include controls for iodine’s antioxidant vs. pro-oxidant duality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.